Zorubicin

Catalog No.
S548649
CAS No.
54083-22-6
M.F
C34H35N3O10
M. Wt
645.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zorubicin

CAS Number

54083-22-6

Product Name

Zorubicin

IUPAC Name

N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide

Molecular Formula

C34H35N3O10

Molecular Weight

645.7 g/mol

InChI

InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1

InChI Key

FBTUMDXHSRTGRV-BJISBDEGSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

daunomycin benzoylhydrazone, RP 22050, Rubidazone, zorubicin, zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer, zorubicin, (L-arabino)-(2S-cis)-isomer, zorubicine

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O

Description

The exact mass of the compound Zorubicin is 645.23224 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. It belongs to the ontological category of anthracycline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1. Mechanism of Action Studies ()

Understanding how Zorubicin works at the cellular level is crucial for developing new and improved cancer therapies. Research studies investigate its mechanism of action, focusing on how it interacts with DNA to inhibit cancer cell proliferation. This includes:

  • DNA intercalation: Zorubicin inserts itself between DNA base pairs, hindering DNA replication and transcription, essential processes for cell division. ()
  • Topoisomerase II inhibition: This enzyme helps untangle DNA during replication. Zorubicin binds topoisomerase II, preventing it from functioning properly and leading to DNA damage. ()

By elucidating these mechanisms, researchers can develop strategies to enhance Zorubicin's efficacy or design new drugs with similar modes of action but potentially fewer side effects.

2. Drug Delivery and Targeting Studies ()

A major challenge in cancer treatment is delivering chemotherapy drugs specifically to tumor cells while minimizing damage to healthy tissues. Scientific research explores novel drug delivery systems for Zorubicin:

  • Nanoparticle carriers: Researchers are developing nanoparticles that can encapsulate Zorubicin and deliver it selectively to tumor sites. These carriers can be designed to target specific receptors on cancer cells, improving drug efficacy and reducing side effects. ()
  • Antibody-drug conjugates (ADCs): These are engineered molecules where Zorubicin is linked to an antibody that recognizes specific cancer cell antigens. This approach aims to deliver the drug directly to cancer cells, enhancing its therapeutic effect.

These research efforts hold promise for improving Zorubicin's therapeutic profile and overall patient outcomes.

3. Development of Resistance Mechanisms ()

Cancer cells can develop resistance to chemotherapy drugs, rendering them ineffective. Research on Zorubicin resistance focuses on understanding the underlying mechanisms:

  • Drug efflux pumps: These proteins can pump Zorubicin out of cancer cells, thereby reducing its intracellular concentration and effectiveness. Studying these pumps helps researchers develop strategies to overcome them and restore drug sensitivity. ()
  • DNA repair pathways: Enhanced DNA repair mechanisms in cancer cells can allow them to repair the damage caused by Zorubicin, rendering it ineffective. Research in this area aims to identify ways to inhibit these repair pathways and improve Zorubicin's efficacy.

Zorubicin is a synthetic derivative of daunorubicin, classified within the anthracycline family of antineoplastic antibiotics. Its chemical formula is C34H35N3O10, and it is known for its potent anticancer properties. Zorubicin functions primarily by intercalating into DNA, disrupting the replication process, and inhibiting topoisomerase II, which is crucial for DNA strand separation during replication and transcription . This mechanism makes it effective against various types of cancer, particularly in cases where traditional therapies have failed.

  • Intercalation: The primary reaction involves the intercalation of Zorubicin into the DNA helix, which alters the structure of DNA and inhibits its replication.
  • Oxidation: Zorubicin can undergo oxidation, leading to the formation of various derivatives that may exhibit different pharmacological properties .
  • Hydrolysis: In aqueous environments, Zorubicin may hydrolyze to yield less active metabolites.

These reactions are essential for understanding its pharmacodynamics and potential side effects.

Zorubicin exhibits significant biological activity through its mechanism of action:

  • Antitumor Activity: It has demonstrated efficacy against a range of tumors, including solid tumors and hematological malignancies.
  • Mechanism of Action: The drug's ability to intercalate into DNA and inhibit topoisomerase II leads to apoptosis in cancer cells. This mechanism is similar to other anthracyclines but may offer improved efficacy in certain contexts .
  • Combination Therapy: Studies have shown that Zorubicin can be effectively combined with other chemotherapeutic agents, such as cisplatin, enhancing its therapeutic effects while maintaining an acceptable toxicity profile .

The synthesis of Zorubicin typically involves several steps:

  • Starting Materials: The synthesis begins with daunorubicin as the primary precursor.
  • Chemical Modifications: Various chemical modifications are performed, including benzoylhydrazone formation to produce Zorubicin.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for clinical use.

The detailed synthetic pathway can vary based on specific laboratory conditions and desired yields.

Zorubicin is primarily used in oncology for treating various cancers. Its applications include:

  • Chemotherapy Regimens: It is incorporated into treatment protocols for cancers such as breast cancer, leukemia, and other solid tumors.
  • Clinical Trials: Ongoing research continues to explore its efficacy in combination therapies and novel treatment regimens .

The versatility of Zorubicin in cancer treatment highlights its importance in modern oncology.

Research on Zorubicin's interactions reveals several critical insights:

  • Drug Interactions: Zorubicin may interact with other medications, potentially increasing the risk of adverse effects. For example, combining it with Ambroxol can elevate the risk of methemoglobinemia .
  • Biochemical Interactions: Studies indicate that Zorubicin's interaction with topoisomerase II may differ from other anthracyclines, suggesting unique biochemical pathways that could be exploited for therapeutic advantage .

Understanding these interactions is vital for optimizing treatment regimens and minimizing side effects.

Zorubicin shares structural and functional similarities with several other compounds in the anthracycline class. Notable comparisons include:

Compound NameStructural SimilarityMechanism of ActionUnique Features
DaunorubicinHighDNA intercalationFirst anthracycline developed
DoxorubicinHighDNA intercalationBroader spectrum of activity
EpirubicinModerateDNA intercalationReduced cardiotoxicity
IdarubicinModerateDNA intercalationEnhanced potency

Zorubicin's unique feature lies in its specific interactions with topoisomerase II and its potential for reduced toxicity compared to traditional anthracyclines . This makes it a valuable option in chemotherapy regimens where conventional drugs may not be effective or tolerable.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

645.23224432 g/mol

Monoisotopic Mass

645.23224432 g/mol

Heavy Atom Count

47

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V25F9362OP

Pharmacology

Zorubicin is a benzoylhydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin. Zorubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DB - Anthracyclines and related substances
L01DB05 - Zorubicin

Wikipedia

Zorubicin

Dates

Modify: 2024-04-14
1: Jelić S, Kovcin V, Milanović N, Kreacić M, Pendjer I, Jovanović V, Ristović Z, Oprić M, Mitrović L. Randomized study of zorubicin versus zorubicin-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT). Ann Oncol. 1997 Aug;8(8):739-44. PubMed PMID: 9332680.
2: Pendjer I, Krejovic B, Vucicevic S. A comparative study of undifferentiated nasopharyngeal carcinoma treated with radiotherapy or combined treatment with zorubicin-cisplatin and radiotherapy. Eur Arch Otorhinolaryngol. 1997;254 Suppl 1:S127-9. PubMed PMID: 9065646.
3: Jelić S, Tomasević Z, Kreacić M, Kovcin V, Radosavljević D, Vlajić M. [A pilot study of high-dose zorubicin in advanced stages of soft tissue sarcoma in adults]. Bull Cancer. 1996 Dec;83(12):1002-7. French. PubMed PMID: 9116363.
4: Pignon B, Witz F, Desablens B, Leprise PY, Francois S, Linassier C, Berthou C, Caillot D, Lioure B, Cahn JY, Casassus P, Sadoun A, Audhuy B, Guyotat D, Briere J, Vilque JP, Baranger L, Polin V, Berthaud P, Hurteloup P, Herve P, Harousseau JL. Treatment of acute myelogenous leukaemia in patients aged 50-65: idarubicin is more effective than zorubicin for remission induction and prolonged disease-free survival can be obtained using a unique consolidation course. The Goelam Group. Br J Haematol. 1996 Aug;94(2):333-41. PubMed PMID: 8759894.
5: Benaji B, Dine T, Luyckx M, Gressier B, Brunet C, Goudaliez F, Cazin M, Cazin JC. Stability and compatibility studies of zorubicin in intravenous fluids and PVC infusion bags. J Pharm Biomed Anal. 1996 Apr;14(6):695-705. PubMed PMID: 8807544.
6: Peterson BA, Bloomfield CD, Gottlieb AJ, Coleman M, Greenberg MS. 5-azactidine and zorubicin for patients with previously treated acute nonlymphocytic leukemia: a Cancer and Leukemia Group B pilot study. Cancer Treat Rep. 1982 Mar;66(3):563-6. PubMed PMID: 6174230.

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